2-Pentylisoquinolin-2-ium iodide
Description
2-Pentylisoquinolin-2-ium iodide is a quaternary ammonium salt comprising an isoquinolinium core substituted with a pentyl group at the 2-position and an iodide counterion. Quaternary ammonium salts like this are often synthesized via alkylation of the parent heterocycle with alkyl halides, as seen in similar compounds .
Properties
CAS No. |
110203-12-8 |
|---|---|
Molecular Formula |
C14H18IN |
Molecular Weight |
327.20 g/mol |
IUPAC Name |
2-pentylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C14H18N.HI/c1-2-3-6-10-15-11-9-13-7-4-5-8-14(13)12-15;/h4-5,7-9,11-12H,2-3,6,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
UWVNZRQFYXMOSH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC[N+]1=CC2=CC=CC=C2C=C1.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentylisoquinolin-2-ium iodide typically involves the quaternization of isoquinoline with a pentyl halide, such as pentyl iodide. The reaction is carried out in an organic solvent, such as acetonitrile or ethanol, under reflux conditions. The general reaction scheme is as follows:
Isoquinoline+Pentyl iodide→2-Pentylisoquinolin-2-ium iodide
Industrial Production Methods: Industrial production of 2-Pentylisoquinolin-2-ium iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Pentylisoquinolin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the isoquinolinium ion back to isoquinoline.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium cyanide.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Isoquinoline.
Substitution: Corresponding isoquinolinium derivatives, such as 2-Pentylisoquinolin-2-ium hydroxide or 2-Pentylisoquinolin-2-ium cyanide.
Scientific Research Applications
2-Pentylisoquinolin-2-ium iodide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Pentylisoquinolin-2-ium iodide involves its interaction with molecular targets, such as enzymes or receptors. The positively charged isoquinolinium ion can interact with negatively charged sites on proteins or nucleic acids, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Methylisoquinolin-2-ium Iodide
- Molecular Formula : C₁₁H₁₂IN
- CAS RN : 3947-77-1
- Synthesis: Produced by reacting isoquinoline with iodomethane in anhydrous tetrahydrofuran, yielding a pale yellow powder with 76% efficiency .
- It serves as a precursor to organocatalysts or ionic liquids .
2-(2-Amino-2-oxoethyl)isoquinolinium Iodide
- Molecular Formula : C₁₁H₁₁IN₂O
- CAS RN : 52214-58-1
- Structure : Features a carbamoylmethyl substituent at the 2-position, introducing hydrogen-bonding capability via the amide group.
- Applications : The polar amide moiety may enhance biological interactions, making it a candidate for antimicrobial or enzyme-targeted studies .
1-[2-Oxo-2-(2-pyridyl)ethyl]pyridinium Iodide
- Molecular Formula : C₁₂H₁₁IN₂O
- CAS RN : 26482-00-8
- Structure: Substitutes isoquinoline with pyridine, reducing aromatic π-system complexity. The ketone-linked pyridyl group may alter electronic properties and solubility.
- Applications : Used in organic synthesis, particularly in electron-deficient systems for charge-transfer complexes .
Organophosphorus Iodides (e.g., Isopropyl S-2-diisopropylmethylammonium Ethylphosphonothiolate Iodide)
- Molecular Formula: C₁₄H₃₃INO₂PS
- Structure: Phosphonothiolate backbone with quaternary ammonium and iodide groups.
- Regulatory Status : Classified under Schedule 1A03, indicating use in controlled substances, possibly due to neurotoxic or pesticidal activity .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency: Methyl derivatives like 2-methylisoquinolin-2-ium iodide are synthesized with high yields (76%) under mild conditions, suggesting scalable routes for alkylated isoquinolinium salts .
- Functional Group Impact: The introduction of amide (in 2-(2-amino-2-oxoethyl)isoquinolinium iodide) or pyridyl groups significantly alters solubility and electronic properties, expanding utility in targeted applications .
- Regulatory Considerations: Organophosphorus iodides highlight the importance of structural features in toxicity and regulatory control, contrasting with isoquinolinium salts’ broader synthetic applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
